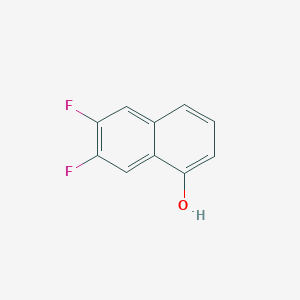

6,7-Difluoronaphthalen-1-ol

Descripción

Propiedades

IUPAC Name |

6,7-difluoronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRZDHSMAPYXQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C(=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6,7-Difluoronaphthalen-1-ol can be synthesized through several methods. One common approach involves the treatment of 1-bromo-2,4,5-trifluorobenzene with magnesium in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. This intermediate is then reacted with 1-naphthaldehyde, followed by hydrolysis to yield 6,7-difluoronaphthalen-1-ol .

Industrial Production Methods

While specific industrial production methods for 6,7-difluoronaphthalen-1-ol are not widely documented, the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, electrophilic aromatic substitution, and subsequent purification steps like recrystallization or chromatography to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Difluoronaphthalen-1-ol undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of fluorine atoms makes the compound reactive towards electrophiles.

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions to introduce additional substituents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Electrophilic Substitution: Products include brominated or nitrated derivatives.

Oxidation: Products include naphthoquinones.

Reduction: Products include dihydro derivatives of 6,7-difluoronaphthalen-1-ol.

Aplicaciones Científicas De Investigación

6,7-Difluoronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and dyes

Mecanismo De Acción

The mechanism of action of 6,7-difluoronaphthalen-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

- CAS : 173996-16-2

- Molecular Formula : C₁₀H₁₀F₂O

- Molecular Weight : 184.183 g/mol

- Key Differences: Structure: The tetralin backbone (partially hydrogenated naphthalene) reduces aromaticity compared to 6,7-Difluoronaphthalen-1-ol. Electronic Effects: Saturation decreases conjugation, altering reactivity in electrophilic substitutions. Applications: Limited data, but its hydrogenated structure may enhance solubility in nonpolar solvents.

1-Nitronaphthalene

- Molecular Formula: C₁₀H₇NO₂

- Molecular Weight : 173.17 g/mol

- Key Differences: Substituent: A nitro (-NO₂) group replaces the hydroxyl and fluorine atoms. Reactivity: The nitro group is strongly electron-withdrawing, making 1-nitronaphthalene highly electron-deficient. This contrasts with 6,7-Difluoronaphthalen-1-ol, where fluorine’s electronegativity and hydroxyl’s directing effects govern reactivity .

(6-Methoxynaphthalen-2-yl)acetic Acid

- CAS : 23981-47-7

- Molecular Formula : C₁₃H₁₂O₃

- Molecular Weight : 216.23 g/mol

- Key Differences :

- Substituents : A methoxy (-OCH₃) group and acetic acid side chain replace the hydroxyl and fluorines.

- Acidity : The hydroxyl group in 6,7-Difluoronaphthalen-1-ol is more acidic (pKa ~10) than the methoxy group (pKa ~15–20).

- Applications : Used as a pharmaceutical impurity, contrasting with 6,7-Difluoronaphthalen-1-ol’s role in MsF synthesis .

Table 1: Comparative Analysis of Key Compounds

Actividad Biológica

6,7-Difluoronaphthalen-1-ol is a fluorinated phenolic compound that has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

6,7-Difluoronaphthalen-1-ol is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the naphthalene ring and a hydroxyl group at the 1st position. The molecular formula for this compound is C₁₀H₈F₂O, and it has a molecular weight of approximately 186.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₂O |

| Molecular Weight | 186.17 g/mol |

| Density | 1.285 g/cm³ |

| Boiling Point | 312.87 °C |

| Flash Point | 179.85 °C |

Antimicrobial Activity

Research indicates that 6,7-difluoronaphthalen-1-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy reported that 6,7-difluoronaphthalen-1-ol showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of 6,7-difluoronaphthalen-1-ol has also been investigated. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Research Findings

In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of 6,7-difluoronaphthalen-1-ol resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity.

Enzyme Inhibition

Another area of interest is the enzyme-inhibitory activity of 6,7-difluoronaphthalen-1-ol. The presence of fluorine atoms enhances its ability to interact with enzymes through stronger hydrogen bonding and hydrophobic interactions.

The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression. This inhibition could lead to reduced production of pro-inflammatory mediators.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 6,7-difluoronaphthalen-1-ol, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 6-Fluoronaphthalen-1-ol | Moderate | Low | Fewer fluorine substituents |

| Naphthol | Low | Moderate | Lacks fluorination |

| 5-Fluoronaphthalen-2-ol | High | Moderate | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-Difluoronaphthalen-1-ol, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via fluorination of naphthalen-1-ol derivatives. A key approach involves substituting bromine in 1-bromo-2,4,5-diethylacetylene with fluorine under controlled conditions (e.g., using fluorinating agents like KF in polar aprotic solvents). Reaction optimization includes temperature control (80–120°C) and inert atmosphere (N₂) to minimize side reactions . Characterization via ¹⁹F NMR and LC-MS is critical to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of 6,7-Difluoronaphthalen-1-ol?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₀H₆F₂O).

- X-ray crystallography : For unambiguous confirmation of the crystal structure when single crystals are obtainable .

Q. What are the stability considerations for storing 6,7-Difluoronaphthalen-1-ol?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under nitrogen at 2–8°C in amber vials. Long-term stability tests (accelerated aging at 40°C/75% RH) can predict degradation pathways, with HPLC monitoring for byproducts like quinones or defluorinated derivatives .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 6,7-Difluoronaphthalen-1-ol in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances oxidative coupling efficiency. For example, in Pd-catalyzed C–H functionalization, the ortho-fluorine atoms direct metalation to specific positions. Kinetic studies (e.g., Hammett plots) can quantify substituent effects .

Q. What strategies resolve contradictions in regioselectivity data during derivatization of 6,7-Difluoronaphthalen-1-ol?

- Methodological Answer : Conflicting regioselectivity may arise from competing steric and electronic factors. Computational modeling (DFT calculations) can predict reactive sites by analyzing Fukui indices and molecular electrostatic potentials. Experimental validation via parallel synthesis (e.g., testing nitro- vs. cyano-substituted derivatives) clarifies dominant pathways .

Q. How can researchers design experiments to probe the biological activity of 6,7-Difluoronaphthalen-1-ol derivatives?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.

- Mechanistic studies : Use fluorescence quenching to assess binding to bacterial enzymes (e.g., dihydrofolate reductase).

- SAR analysis : Modify substituents (e.g., methyl, nitro groups) to correlate structure with bioactivity .

Q. What advanced techniques characterize the electronic properties of 6,7-Difluoronaphthalen-1-ol for materials science applications?

- Methodological Answer :

- Cyclic voltammetry : Measures redox potentials to evaluate electron-accepting/donating capabilities.

- UV-vis spectroscopy : Quantifies π→π* transitions affected by fluorine’s inductive effects.

- Theoretical studies : TD-DFT simulations correlate observed spectra with molecular orbital configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.